4-Carbamoyloxolane-3-carboxylic acid
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Overview
Description
4-Carbamoyloxolane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a carbamoyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Carbamoyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the oxolane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃).
Nucleophiles: Ammonia (NH₃), amines, alcohols.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
4-Carbamoyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mechanism of Action
The mechanism of action of 4-Carbamoyloxolane-3-carboxylic acid involves its interaction with molecular targets through its carboxyl and carbamoyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxolane-2-carboxylic acid: Similar structure but lacks the carbamoyl group.
3-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.
4-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.
Uniqueness
4-Carbamoyloxolane-3-carboxylic acid is unique due to the specific positioning of its carbamoyl and carboxyl groups on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2792217-19-5 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-carbamoyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10) |
InChI Key |
DZIKDWMMOJDFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C(=O)N |
Origin of Product |
United States |
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